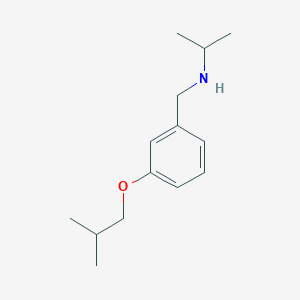
N-(3-Isobutoxybenzyl)-2-propanamine
Übersicht
Beschreibung
“N-(3-Isobutoxybenzyl)-2-propanamine” seems to be a complex organic compound. Similar compounds like “3-Isobutoxy-N-(3-isobutoxybenzyl)aniline” and “N-(3-Isobutoxybenzyl)-4-isopropoxyaniline” are used for proteomics research .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For instance, “3-Isobutoxy-N-(3-isobutoxybenzyl)aniline” has a molecular formula of C21H29NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. For example, “3-Isobutoxy-N-(3-isobutoxybenzyl)aniline” has a molecular weight of 327.46 .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
- Bulky alkylaminophenol chelates, similar in structure to N-(3-Isobutoxybenzyl)-2-propanamine, have high potential for functionalization and are important in the coordination of transition metals. These compounds' synthesis involves Mannich reactions, demonstrating good yields and selectivity, and their applications in responsive systems and bioactivation are noted in coordination chemistry (Olesiejuk et al., 2018).
Antioxidant Properties and Cancer Research
- Novel phenolic antioxidants, structurally related to N-(3-Isobutoxybenzyl)-2-propanamine, have shown significant effects in cancer cell treatment. These antioxidants did not affect normal human tissues but were effective in killing cancer cells, indicating their potential in cancer therapy (Kovalchuk et al., 2013).
Molecular Imaging and Diagnostic Applications
- Compounds structurally related to N-(3-Isobutoxybenzyl)-2-propanamine have been explored for their utility in molecular imaging, particularly in diagnosing strokes and dementias. The accumulation of these compounds in specific tissues highlights their potential in developing diagnostic agents for various medical conditions (Shih et al., 2004).
Material Science and Catalysis
- Research into the synthesis and characterization of complexes with ligands structurally similar to N-(3-Isobutoxybenzyl)-2-propanamine has provided insights into their applications in catalysis and material science. These studies focus on the development of new materials with specific electronic and optical properties, indicating the versatility of these compounds (Mondal et al., 2004).
Eigenschaften
IUPAC Name |
N-[[3-(2-methylpropoxy)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(2)10-16-14-7-5-6-13(8-14)9-15-12(3)4/h5-8,11-12,15H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKMPYQHPTZBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Isobutoxybenzyl)-2-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



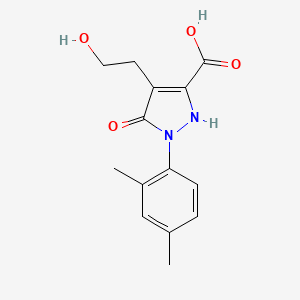


![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)

![3-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1451564.png)

![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)
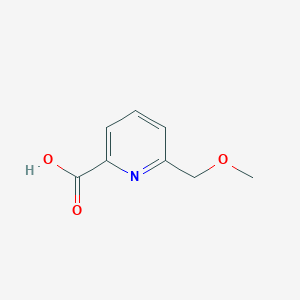
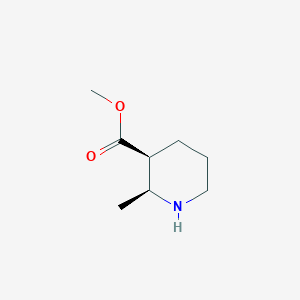
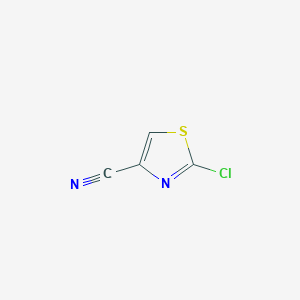
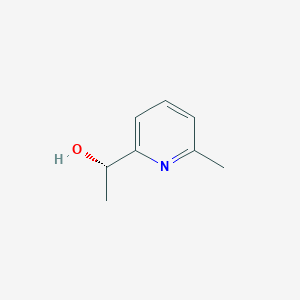

![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)